N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound features a benzothiazole core fused to a hydroxyphenyl group, linked via an amide bond to a 4-sulfonylbenzamide moiety substituted with a 2-methylpiperidine. The benzothiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity . The sulfonamide group enhances binding affinity to biological targets, while the 2-methylpiperidine substituent may improve pharmacokinetic properties by modulating solubility and membrane permeability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-6-4-5-15-29(17)35(32,33)20-12-9-18(10-13-20)25(31)27-19-11-14-23(30)21(16-19)26-28-22-7-2-3-8-24(22)34-26/h2-3,7-14,16-17,30H,4-6,15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNQNBLPMOONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 438.5 g/mol. The structural complexity suggests diverse interactions with biological targets, enhancing its pharmacological profile.
Inhibition of Cyclooxygenase Enzymes
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the arachidonic acid pathway, which plays a significant role in the inflammatory response. By blocking COX activity, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain relief.
Acetylcholinesterase Inhibition
Similar compounds containing benzo[d]thiazole derivatives have shown promising acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. Research indicates that molecular docking studies reveal strong binding affinities of these compounds to the AChE active site, which could lead to enhanced cognitive function by increasing acetylcholine levels in the brain .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity at low concentrations. These findings suggest that structural modifications can enhance the antitumor efficacy of such compounds .
Antimicrobial Effects
The compound's structural features may also contribute to antimicrobial activity. Research has shown that similar benzothiazole derivatives exhibit notable antibacterial effects against gram-positive and gram-negative bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant anticancer properties. For instance, compounds containing the benzo[d]thiazole structure have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 3.8 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated, particularly in relation to Alzheimer’s disease. Research has shown that derivatives with similar structures can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain.
Case Study: Acetylcholinesterase Inhibition
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.
Comparison with Similar Compounds
Structural Analog 1: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds [7–9])
Key Features :
- Core Structure : 1,2,4-triazole with a sulfonylphenyl group and difluorophenyl substituent.
- Synthesis : Derived from hydrazinecarbothioamides via cyclization in basic media (e.g., NaOH reflux) .
- Tautomerism : Exists in thione-thiol tautomeric forms, with IR spectroscopy confirming the thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) .
Comparison :
- The target compound replaces the triazole core with a benzothiazole, which may enhance aromatic π-π stacking interactions in biological systems.
- The hydroxyphenyl group in the target compound provides hydrogen-bonding capability, unlike the difluorophenyl group in [7–9], which relies on hydrophobic/electrostatic interactions .
Structural Analog 2: S-alkylated 1,2,4-triazoles (Compounds [10–15])
Key Features :
Comparison :
Structural Analog 3: N-(2-thiazolyl)-benzenesulfonamide Derivatives
Key Features :
Comparison :
- The target compound’s benzothiazole is fused to a hydroxyphenyl ring, creating a larger conjugated system that may enhance binding to proteins (e.g., via extended π networks).
Structural Analog 4: N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide
Key Features :
Comparison :
- The target compound’s benzothiazole-hydroxyphenyl system offers rigidity and planar geometry, contrasting with the flexible pyridine-aniline backbone.
Research Implications
The structural uniqueness of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide lies in its combination of a benzothiazole core, hydroxyphenyl hydrogen-bond donor, and a piperidine-sulfonamide group. Further studies should explore its electronic properties using density-functional theory (DFT) methods (as in –3) and crystallographic refinement (e.g., SHELX in ) to validate these hypotheses .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Achieved via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides under reflux in solvents like DMF or acetonitrile .
- Sulfonylation : Introduction of the 2-methylpiperidinyl sulfonyl group using sulfonyl chlorides in the presence of bases (e.g., triethylamine) .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., HBTU, EDCI) monitored by TLC/HPLC .
Characterization : Intermediates and final products are validated using /-NMR, mass spectrometry, and HPLC (purity >95%) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Exothermic steps (e.g., sulfonylation) require cooling (0–5°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates; acetonitrile improves coupling efficiency .
- Catalysts : Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) or acidic/basic conditions for cyclization .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .
Basic: What analytical techniques are essential for structural confirmation?
- NMR spectroscopy : -NMR confirms proton environments (e.g., hydroxyl protons at δ 9–10 ppm; aromatic protons at δ 7–8 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 443.58 for related analogs) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95%) .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Structural analogs : Compare substituent effects (e.g., 2-methylpiperidinyl vs. 4-methylpiperidinyl sulfonyl groups) on target binding .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC values .
- SAR analysis : Computational docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
Basic: What is the hypothesized mechanism of action for this compound?
- Enzyme inhibition : The sulfonamide group may chelate metal ions in metalloenzymes (e.g., carbonic anhydrase), while the benzothiazole moiety intercalates DNA or inhibits topoisomerases .
- Receptor modulation : The 2-methylpiperidine sulfonyl group could target G-protein-coupled receptors (GPCRs) or serotonin transporters .
Advanced: How can stability under physiological conditions be evaluated?
- In vitro assays : Incubate the compound in simulated gastric fluid (pH 1.2) or plasma (37°C, 24h) and monitor degradation via HPLC .
- Thermal stability : DSC/TGA analysis identifies decomposition temperatures (>200°C for sulfonamide derivatives) .
Basic: What strategies are used to design analogs for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the benzothiazole (e.g., nitro, cyano groups) or piperidine (e.g., ethyl, methoxy substituents) to alter lipophilicity and binding .
- Bioisosteric replacement : Replace the sulfonamide with phosphonamidate or carbamate groups to enhance metabolic stability .
Advanced: What challenges arise in purity analysis, and how are they addressed?
- Co-eluting impurities : Use gradient HPLC (e.g., 10–90% acetonitrile in 20 min) or orthogonal methods (e.g., capillary electrophoresis) .
- Residual solvents : GC-MS detects traces of DMF or THF (<0.1% per ICH guidelines) .
Basic: How are pharmacokinetic properties (e.g., solubility, metabolic stability) assessed?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid; logP calculated via HPLC retention times .
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
Advanced: How can data from conflicting sources (e.g., varying IC50_{50}50 values) be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
